N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-3-17-11-6-4-10(5-7-11)12-8-18-13(15-12)14-9(2)16/h4-8H,3H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUYDETXPAQXEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiourea Derivatives with α-Halo Carbonyl Compounds
The thiazole core is typically constructed via the Hantzsch thiazole synthesis, which involves cyclocondensation of thiourea derivatives with α-halo carbonyl precursors. For this compound, the reaction begins with 4-ethoxyphenylthiourea and chloroacetone under basic conditions. Ethyl acetate or ethanol serves as the solvent, with triethylamine (TEA) catalyzing the dehydrohalogenation step. The intermediate 4-(4-ethoxyphenyl)thiazol-2-amine is subsequently acetylated using acetic anhydride or acetyl chloride.
Key reaction parameters:
Direct Acylation of Pre-formed 4-(4-Ethoxyphenyl)thiazol-2-amine
An alternative route involves synthesizing 4-(4-ethoxyphenyl)thiazol-2-amine independently, followed by acylation. The amine is prepared via cyclization of 4-ethoxybenzaldehyde thiosemicarbazone with chloroacetic acid, as described in. Acetylation is then achieved using acetyl chloride in dry dichloromethane (DCM) with TEA as a base. This method avoids side reactions associated with in situ acetyl group formation.
Reaction conditions :
-
Molar ratio : A 1:1.5 ratio of amine to acetyl chloride ensures complete acylation.
-
Purification : Recrystallization from ethanol-DMF (3:1) yields >90% purity.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Comparative studies reveal that ethanol outperforms DMF in cyclocondensation due to its ability to stabilize intermediates via hydrogen bonding. Elevated temperatures (reflux) accelerate ring closure but may degrade thermally sensitive intermediates. For acylation, dry DCM minimizes hydrolysis of acetyl chloride, maintaining reaction efficiency.
Catalytic Systems
Triethylamine remains the preferred base for both cyclocondensation and acylation. However, pyridine has been explored as an alternative in moisture-sensitive reactions, though it reduces yields by 10–15%.
Structural Characterization and Analytical Validation
Spectroscopic Confirmation
1H NMR (400 MHz, DMSO-d6):
-
δ 2.15 (s, 3H, CH₃CO), 1.38 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 4.08 (q, J = 7.0 Hz, 2H, OCH₂), 7.02–7.45 (m, 4H, Ar-H), 8.21 (s, 1H, NH).
IR (KBr, cm⁻¹):
Chromatographic Purity Assessment
Thin-layer chromatography (TLC) using ethyl acetate/hexane (1:2) confirms reaction completion, with the product exhibiting an Rf of 0.45. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) validates >98% purity.
Comparative Analysis of Synthetic Methods
| Parameter | Cyclocondensation Route | Direct Acylation Route |
|---|---|---|
| Total Yield | 72–78% | 85–90% |
| Reaction Time | 8–10 hours | 4–6 hours |
| Purification Complexity | Moderate | Low |
| Scalability | Limited by thiourea stability | Industrial applicability |
The direct acylation route offers superior yields and scalability, making it preferable for large-scale synthesis. However, cyclocondensation remains valuable for generating structural analogs via intermediate functionalization.
Mechanistic Insights and Side-Reaction Mitigation
Cyclocondensation Mechanism
The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of chloroacetone, forming a thioether intermediate. Intramolecular cyclization eliminates HCl, yielding the thiazole ring. Competing pathways, such as over-acylation, are suppressed by controlled reagent addition and temperature modulation.
Acylation Side Reactions
Excess acetyl chloride may lead to N,O-diacetylation, detectable via HPLC as a secondary peak at Rf 0.62. This is mitigated by incremental reagent addition and real-time TLC monitoring.
Industrial Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate that continuous flow reactors reduce reaction times by 40% compared to batch processes. A two-stage system separates cyclocondensation and acylation, minimizing intermediate degradation.
Waste Management
Ethanol and DCM are recovered via fractional distillation, achieving 85% solvent reuse. Chloride byproducts are neutralized with calcium hydroxide, producing inert CaCl₂ for disposal.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in acetonitrile at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted phenyl thiazole derivatives.
Scientific Research Applications
Chemistry
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide is utilized as a building block for the synthesis of more complex molecules. Its unique structure allows researchers to explore new chemical pathways and reactions. It serves as a ligand in coordination chemistry, enhancing the development of novel materials.
The compound exhibits potential biological activities, including:
- Antimicrobial Properties: Research indicates that thiazole derivatives can be effective against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity: Preliminary studies suggest efficacy against various fungal strains.
- Anticancer Potential: this compound has been investigated for its ability to inhibit cancer cell proliferation. For instance, compounds derived from similar thiazole structures have shown selective cytotoxicity towards human cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells .
Medicinal Chemistry
Due to its bioactive properties, the compound is being explored as a candidate for drug development. It has shown promise in preclinical studies for treating various diseases through mechanisms such as enzyme inhibition and modulation of cellular signaling pathways .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of several thiazole derivatives, including this compound. The results indicated significant inhibition of cell growth in A549 cells with IC50 values comparable to established chemotherapeutics like cisplatin .
Case Study 2: Antimicrobial Efficacy
In vitro studies demonstrated that similar thiazole compounds exhibited activity against a range of bacteria. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways .
Data Tables
Mechanism of Action
The mechanism of action of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The ethoxyphenyl group may enhance the compound’s binding affinity to these targets. The compound’s effects can include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways .
Comparison with Similar Compounds
Structural Modifications on the Thiazole Core
Substituents at Position 4 of the Thiazole Ring
Key Observations :
Modifications on the Acetamide Side Chain
Key Observations :
- Thiazolidinedione derivatives (e.g., compound 3g) exhibit significant enzyme inhibition due to hydrogen-bonding interactions .
- Coumarin-linked acetamides (e.g., compound 2) may have applications in photodynamic therapy or as fluorescent probes .
- The nitro group in the target compound could confer electron-withdrawing effects, influencing reactivity or metabolic stability .
Challenges :
- Steric hindrance from bulky substituents (e.g., 4-chloro-3-methylphenyl in compound 15) may reduce reaction yields .
Key Trends :
- Lipophilicity : Highest in the target compound due to nitro and ethoxy groups.
- Bioactivity : Thiazolidinedione derivatives (e.g., 3g) show superior enzyme inhibition compared to simpler acetamides .
Biological Activity
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide is a compound belonging to the thiazole class, which has garnered attention for its diverse biological activities. This article focuses on its potential antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and research findings.
1. Chemical Structure and Properties
The compound features a thiazole ring substituted with an ethoxyphenyl group, which is crucial for its biological activity. The structural formula can be represented as:
This unique arrangement enhances its interaction with biological targets, contributing to its pharmacological effects.
2. Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that thiazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.17 mg/mL |
| Staphylococcus aureus | 0.23 mg/mL |
| Bacillus cereus | 0.23 mg/mL |
The compound's mechanism of action may involve the inhibition of bacterial enzymes or interference with cell wall synthesis, although specific pathways remain to be fully elucidated .
3. Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231.
Case Study: Antiproliferative Activity
A study demonstrated that this compound exhibited an IC50 value of 5.73 µM against MCF-7 cells, indicating significant antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin . The compound's ability to induce apoptosis and inhibit cell cycle progression at the G1 phase further supports its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.73 | Induction of apoptosis |
| MDA-MB-231 | 12.15 | Cell cycle arrest |
The biological activity of this compound is attributed to several mechanisms:
Binding to Enzymes: The thiazole moiety can interact with enzyme active sites, inhibiting their function which is particularly relevant in antimicrobial and anticancer contexts.
Modulation of Signaling Pathways: The compound influences cellular signaling pathways that regulate cell proliferation and apoptosis.
Interaction with Nucleic Acids: It has been suggested that the compound may bind to DNA or RNA, affecting their structure and biological functions.
5. Anti-inflammatory Activity
Thiazole derivatives are also known for their anti-inflammatory properties. Research indicates that compounds in this class can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
Inhibition Studies
In vitro studies have shown that thiazole derivatives can significantly inhibit COX-2 activity:
| Compound | IC50 (nM) |
|---|---|
| Thiazole Derivative A | 0.3 |
| Thiazole Derivative B | 1 |
These findings suggest that this compound could be developed as a therapeutic agent for inflammatory diseases .
Q & A
Q. What advanced analytical techniques quantify trace impurities in the compound?
- Methodological Answer :
- LC-HRMS : Detect impurities at ppm levels using high-resolution mass spectrometry.
- 2D NMR (COSY, HSQC) : Identify unknown byproducts by correlating proton and carbon shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
